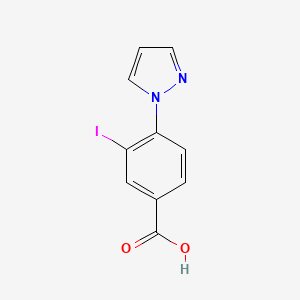

3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUNWFPMFNIHQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 1,2,4 Triazoles from the Carboxylic Acid Group

Similar to the oxadiazole synthesis, the 3-iodo-4-(1H-pyrazol-1-yl)benzohydrazide intermediate is a crucial precursor for forming 1,2,4-triazole (B32235) rings. One established method involves the reaction of the acid hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) derivative. Subsequent cyclization of this intermediate, often under basic conditions, yields a 1,2,4-triazole-3-thiol.

Synthesis of 1,2,3 Triazoles Via the Iodo Group

The iodine atom on the phenyl ring serves as an excellent functional group for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling reaction, which couples an aryl halide with a terminal alkyne, is a powerful tool for this purpose. arkat-usa.org The resulting alkyne-containing molecule can then be readily converted into a 1,2,3-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This pathway involves two main steps:

Sonogashira Coupling: 3-Iodo-4-(1H-pyrazol-1-yl)benzoic acid (or its ester) is reacted with a terminal alkyne (e.g., trimethylsilylacetylene, followed by desilylation, or a functionalized alkyne) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This replaces the iodo group with an alkynyl substituent.

Azide-Alkyne Cycloaddition: The resulting alkyne is then reacted with an azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted-1,2,3-triazole ring.

This strategy allows for the introduction of a wide variety of substituents on the triazole ring, depending on the choice of the azide, leading to a diverse library of pyrazolyl-phenyl-triazole compounds.

Table 2: Synthetic Strategies for Triazole Incorporation

| Approach | Starting Moiety | Key Reaction(s) | Resulting Heterocycle |

|---|---|---|---|

| Route A | Carboxylic Acid | 1. Hydrazide formation2. Reaction with isothiocyanate3. Cyclization | 1,2,4-Triazole (B32235) |

| Route B | Iodo Group | 1. Sonogashira coupling (with an alkyne)2. Azide-Alkyne Cycloaddition | 1,2,3-Triazole |

Chemical Reactivity and Transformation Studies

Reactivity at the Benzoic Acid Functional Group

The carboxylic acid moiety is a classical functional group that readily participates in a variety of condensation and reduction reactions, enabling the synthesis of esters, amides, and alcohols.

The conversion of 3-Iodo-4-(1H-pyrazol-1-yl)benzoic acid to its corresponding esters is typically achieved through Fischer-Spier esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), with the application of heat. The reaction is an equilibrium process, and the removal of water is often necessary to drive it toward the formation of the ester product.

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product |

| This compound | Methanol (CH₃OH) | H₂SO₄ | Methyl 3-iodo-4-(1H-pyrazol-1-yl)benzoate |

| This compound | Ethanol (C₂H₅OH) | H₂SO₄ | Ethyl 3-iodo-4-(1H-pyrazol-1-yl)benzoate |

The direct reaction of a carboxylic acid with an amine typically results in the formation of a stable ammonium (B1175870) carboxylate salt, hindering direct amide formation. To overcome this, the carboxylic acid group of this compound must first be activated. This can be accomplished using standard peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with a primary or secondary amine to yield the desired amide.

| Reactant 1 | Reactant 2 (Amine) | Coupling Agent/Method | Product |

| This compound | Benzylamine | EDC/HOBt | N-Benzyl-3-iodo-4-(1H-pyrazol-1-yl)benzamide |

| This compound | Morpholine | SOCl₂, then amine addition | (3-Iodo-4-(1H-pyrazol-1-yl)phenyl)(morpholino)methanone |

The carboxylic acid functional group can be selectively reduced to a primary alcohol. While potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can sometimes lead to side reactions, including dehalogenation. A more chemoselective option is the use of borane (B79455) (BH₃), typically as a borane-tetrahydrofuran (B86392) complex (BH₃·THF). nih.govresearchgate.net Borane reagents are known to reduce carboxylic acids rapidly and quantitatively, even in the presence of other reducible functional groups like esters, nitro groups, and halogens. nih.govresearchgate.net This selectivity is attributed to the mechanism involving the formation of a triacyloxyborane intermediate. sciencemadness.org Studies on other iodobenzoic acids have also shown that manganese-catalyzed hydrosilylation can effectively reduce the carboxylic acid to an alcohol without observing dehalogenation. nih.gov This transformation yields (3-iodo-4-(1H-pyrazol-1-yl)phenyl)methanol, a valuable intermediate for further functionalization.

| Starting Material | Reagent | Product |

| This compound | Borane-tetrahydrofuran complex (BH₃·THF) | (3-Iodo-4-(1H-pyrazol-1-yl)phenyl)methanol |

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle whose reactivity is influenced by the two adjacent nitrogen atoms. In this compound, the pyrazole is N-substituted with an electron-withdrawing 3-iodo-4-carboxyphenyl group, which generally deactivates the pyrazole ring towards electrophilic attack.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. wikipedia.org The pyrazole ring can undergo substitution reactions such as nitration, halogenation, and sulfonation. Compared to benzene (B151609), the pyrazole ring is generally considered less reactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atoms. wikipedia.org The N-aryl substituent in the title compound further modulates this reactivity.

The regioselectivity of electrophilic attack on the pyrazole ring is directed to the C4 position, which is typically the most electron-rich and sterically accessible position. However, since the N-substituent is bulky and deactivating, reactions may require forcing conditions, and mixtures of products could be obtained. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group, primarily at the C4-position of the pyrazole ring. nih.govdntb.gov.ua The precise outcome would depend on a careful balance of electronic and steric factors.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring This table outlines plausible SEAr reactions on the pyrazole moiety of this compound.

| Reaction | Reagents | Expected Major Product (Substitution on Pyrazole Ring) |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-1-(...phenyl)pyrazole derivative |

| Bromination | Br₂ / FeBr₃ or NBS | 4-Bromo-1-(...phenyl)pyrazole derivative |

| Chlorination | Cl₂ / FeCl₃ or NCS | 4-Chloro-1-(...phenyl)pyrazole derivative |

| Sulfonation | Fuming H₂SO₄ | 1-(...phenyl)pyrazole-4-sulfonic acid derivative |

In the compound this compound, the pyrazole ring is already substituted at the N1 position with the aryl group. Therefore, further N-alkylation or N-arylation at this nitrogen is not possible.

However, the second nitrogen atom (N2) of the pyrazole ring possesses a lone pair of electrons and can, in principle, act as a nucleophile. Reaction at the N2 position with an alkylating or arylating agent would result in the formation of a cationic pyrazolium (B1228807) salt. This process is generally less favorable than N1 alkylation in N-unsubstituted pyrazoles because it disrupts the aromaticity and creates a formal positive charge on the ring. semanticscholar.org Nevertheless, under forcing conditions with highly reactive electrophiles like methyl iodide or benzyl (B1604629) bromide, the formation of N2-alkylated pyrazolium salts can be achieved. researchgate.netmdpi.com These reactions provide access to a different class of pyrazole derivatives with altered electronic properties and potential applications as ionic liquids or precursors in organic synthesis.

The unsubstituted C3, C4, and C5 positions of the pyrazole ring are targets for functionalization through modern synthetic methods, particularly transition-metal-catalyzed C-H activation. rsc.orgresearchgate.net These reactions offer a direct route to introduce new substituents without the need for pre-functionalized starting materials, providing a high degree of atom economy. researchgate.net

Palladium, rhodium, and copper catalysts have been employed to direct the arylation, alkylation, or alkenylation of specific C-H bonds on the pyrazole core. rsc.orgresearchgate.net For N-aryl pyrazoles, C-H activation can often be directed to the C5 position. The presence of an electron-withdrawing group on the N-aryl substituent can increase the acidity of the C5-H bond, facilitating its activation. researchgate.net

Alternatively, direct deprotonation of one of the pyrazole C-H bonds using a strong base (a process known as metalation) can generate a nucleophilic pyrazolyl anion. nih.gov The regioselectivity of this deprotonation is influenced by the N-substituent and the reaction conditions. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a functional group at a specific position on the pyrazole ring. The C5-proton is often the most acidic and thus the most likely to be removed by a strong base.

Derivatization Strategies and Scaffold Diversification

Synthesis of Pyrazole-Benzoic Acid Conjugates

The carboxylic acid moiety of 3-iodo-4-(1H-pyrazol-1-yl)benzoic acid is a key handle for creating pyrazole-benzoic acid conjugates. This is typically achieved through standard amide bond formation reactions with a variety of amines or through esterification with different alcohols. These reactions lead to the generation of large libraries of compounds where the pyrazole (B372694) core is linked to diverse chemical entities. The iodine atom on the benzene (B151609) ring can also be utilized in cross-coupling reactions, such as the Sonogashira coupling, to introduce further diversity. researchgate.netarkat-usa.org For instance, coupling with terminal alkynes can introduce a range of substituents at the 3-position of the benzoic acid ring. researchgate.net

Formation of Fused Heterocyclic Systems Incorporating the Scaffold

The inherent reactivity of the pyrazole and benzoic acid moieties within the this compound structure facilitates the construction of more complex, fused heterocyclic systems. These annulated systems often exhibit unique pharmacological properties.

A significant application of this scaffold is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. chapman.edunih.gov This is typically achieved by first converting the benzoic acid to an amino-pyrazole intermediate, which can then be cyclized with various one-carbon sources to form the pyrimidine (B1678525) ring. The iodine atom can be retained for further functionalization via cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups at this position. chapman.edu This strategy has been instrumental in developing compounds with diverse biological activities. nih.gov

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound derivative | 1. Conversion to amino-pyrazole; 2. Cyclization with one-carbon source | Substituted Pyrazolo[3,4-d]pyrimidine |

Beyond pyrazolopyrimidines, the scaffold can be used to construct other fused heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of pyrazolo-fused quinolines or other complex polycyclic structures. semanticscholar.org The specific annulated system formed depends on the nature of the reactants and the reaction conditions employed, offering a versatile approach to novel heterocyclic chemistry.

Design and Synthesis of Advanced Scaffolds Derived from this compound

Further derivatization of the core scaffold leads to the development of advanced molecular architectures with tailored properties.

The carboxylic acid group can be converted to a hydrazide, which is then reacted with various aldehydes or ketones to form hydrazone derivatives. nih.govmdpi.comnih.gov This approach introduces a flexible linker and allows for the incorporation of a wide range of substituents, significantly expanding the chemical space accessible from the parent compound. These hydrazone derivatives have shown promise in various biological contexts. nih.gov

Table 2: Synthesis of Hydrazone Derivatives

| Intermediate | Reactant | Product |

|---|

Another synthetic strategy involves the modification of a functional group on the pyrazole ring, which can be introduced via a multi-step synthesis starting from a precursor to this compound. For instance, a formyl group on the pyrazole can undergo reductive amination with various anilines to yield anilino-derived pyrazoles. nih.gov This introduces a flexible aminomethyl linker and a new aromatic ring, providing opportunities for further interaction with biological targets. nih.gov

Table 3: Synthesis of Anilino-Derived Pyrazoles

| Starting Pyrazole Derivative | Reagent | Product |

|---|

Other Heterocycle Incorporations (e.g., triazole, oxadiazole)

The structural framework of this compound offers multiple reactive sites for scaffold diversification, enabling the incorporation of various other heterocyclic systems. The carboxylic acid group and the iodo substituent are primary handles for synthetic modification to introduce heterocycles such as oxadiazoles (B1248032) and triazoles, which are prevalent in medicinal chemistry.

Incorporation of 1,3,4-Oxadiazoles

A common and effective strategy for introducing a 1,3,4-oxadiazole (B1194373) moiety onto an aromatic scaffold is through the conversion of a carboxylic acid group. nih.govjchemrev.com This multi-step process typically begins with the formation of an acid hydrazide, which then undergoes cyclization.

The general synthetic pathway proceeds as follows:

Esterification: The carboxylic acid of this compound is first converted to its corresponding ester, for instance, a methyl or ethyl ester, to facilitate the subsequent reaction.

Hydrazinolysis: The resulting ester is treated with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂) to yield the key intermediate, 3-iodo-4-(1H-pyrazol-1-yl)benzohydrazide.

Cyclization: This benzohydrazide (B10538) intermediate can be cyclized into a 1,3,4-oxadiazole ring through several methods. A widely used approach involves reacting the hydrazide with carbon disulfide in a basic medium, which, after acidification, yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. jchemrev.com Alternatively, reaction with various carboxylic acids or their derivatives followed by a dehydration step using reagents like phosphorus oxychloride (POCl₃) can lead to 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

This sequence allows for the transformation of the benzoic acid core into a versatile pyrazolyl-phenyl-oxadiazole scaffold.

Table 1: Synthetic Strategy for 1,3,4-Oxadiazole Incorporation

| Step | Reactant | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | This compound + Alcohol (e.g., MeOH) | Methyl 3-iodo-4-(1H-pyrazol-1-yl)benzoate | Activation of carboxylic acid |

| 2 | Methyl 3-iodo-4-(1H-pyrazol-1-yl)benzoate + Hydrazine hydrate | 3-Iodo-4-(1H-pyrazol-1-yl)benzohydrazide | Formation of key hydrazide intermediate |

| 3a | 3-Iodo-4-(1H-pyrazol-1-yl)benzohydrazide + CS₂/KOH | 5-(3-Iodo-4-(1H-pyrazol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol | Cyclization to form oxadiazole-thiol |

Incorporation of Triazoles

The versatile structure of this compound also permits the incorporation of triazole rings through different synthetic routes, targeting either the carboxylic acid or the iodo substituent.

Structural Analysis and Characterization Methodologies

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzoic acid ring and the protons of the pyrazole (B372694) ring. The substitution pattern would lead to specific splitting patterns (doublets, triplets, or doublet of doublets) and chemical shifts influenced by the electron-withdrawing effects of the carboxylic acid and iodo groups, as well as the pyrazole ring. The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would display a unique signal for each carbon atom in the molecule. The carbon atom of the carboxyl group would resonate at a characteristic downfield position. The chemical shifts of the carbons in the benzene (B151609) and pyrazole rings would be influenced by the iodine substituent and the nitrogen atoms of the pyrazole ring.

Mass Spectrometry: The mass spectrum of 3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid would be expected to show a molecular ion peak corresponding to its exact molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of the carboxyl group (as CO₂), the iodine atom, and potentially cleavage of the pyrazole ring, providing valuable information for structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. Aromatic C-H and C=C stretching vibrations, as well as C-N and C-I stretching vibrations, would also be present at their characteristic frequencies.

Interactive Data Table: Predicted Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | Signals for aromatic and pyrazole protons with specific splitting patterns; broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Unique signals for each carbon, with the carboxyl carbon at a downfield shift. |

| Mass Spec | Molecular ion peak with a characteristic isotopic pattern for iodine; fragmentation corresponding to loss of CO₂, I, and parts of the pyrazole ring. |

| IR Spec | Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), aromatic C-H and C=C stretches. |

Crystallographic Analysis and Solid-State Structure

Currently, there are no published crystal structures for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases.

A crystallographic analysis would provide precise information about the solid-state structure of the molecule. This would include the determination of its crystal system, space group, and unit cell dimensions. Furthermore, it would reveal key intramolecular details such as bond lengths, bond angles, and torsion angles. In the solid state, it is anticipated that the molecules would form hydrogen-bonded dimers through their carboxylic acid groups. The packing of these dimers would be influenced by other intermolecular interactions, including potential halogen bonding involving the iodine atom and π-π stacking between the aromatic rings.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT studies)

No published Density Functional Theory (DFT) studies were found for 3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid. Therefore, data on its electronic structure and predicted molecular properties are not available.

There are no available studies analyzing the electronic structure of this compound.

Specific predictions of molecular orbital energies (such as HOMO-LUMO gaps) and electrostatic potential maps for this compound have not been reported in the scientific literature.

Molecular Docking and Ligand-Protein Interaction Studies

No molecular docking studies featuring this compound as the ligand have been published. Consequently, there is no information regarding its potential binding modes or interactions with any protein targets.

Molecular Dynamics Simulations for Conformational Sampling

There are no published molecular dynamics (MD) simulations for this compound. Such studies, which would provide insight into the compound's conformational flexibility and stability in a simulated biological environment, have not been performed or reported.

QSAR Analysis for Structure-Property Correlations

No Quantitative Structure-Activity Relationship (QSAR) analyses that include this compound within the dataset could be located. Therefore, no correlative models predicting its activity based on its structure are available.

Prediction of Molecular Descriptors (e.g., TPSA, LogP, hydrogen bond counts, rotatable bonds)

A search of chemical databases did not yield a specific entry for this compound from which calculated molecular descriptors could be reliably obtained. While descriptors for similar structures are available, specific values for the target compound are not present in the public domain.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 3-Iodo-4-(1H-pyrazol-1-yl)benzoic acid, and what challenges arise during its preparation?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Iodination : Introduce iodine at the 3-position of 4-hydroxybenzoic acid using iodine monochloride (ICl) in acetic acid at 60–80°C.

Pyrazole Coupling : React the iodinated intermediate with 1H-pyrazole via a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert conditions. Use Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a DMF/H₂O solvent system at 90°C for 12 hours .

- Challenges : Competing side reactions (e.g., dehalogenation) may reduce yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : The pyrazole ring protons appear as doublets (δ 7.5–8.2 ppm), while the carboxylic acid proton is broad (~δ 12–13 ppm). The iodine substituent deshields adjacent carbons (C3: ~δ 95–100 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M-H]⁻ at m/z 328. Confirm isotopic patterns due to iodine (e.g., M+2 peak).

- IR : Strong O-H stretch (2500–3000 cm⁻¹) and C=O (1680–1700 cm⁻¹).

Q. What are the key solubility and stability considerations for this compound in aqueous and organic media?

- Methodological Answer :

- Solubility : Limited in water (use DMSO or DMF for stock solutions). Soluble in polar aprotic solvents (e.g., THF, acetone).

- Stability : Susceptible to photodegradation (store in amber vials at -20°C). The carboxylic acid group may protonate under acidic conditions, affecting reactivity.

Advanced Research Questions

Q. How can the reactivity of the iodo substituent be exploited for further functionalization?

- Methodological Answer : The iodine atom serves as a versatile site for cross-coupling (e.g., Sonogashira or Ullmann reactions):

- Sonogashira Coupling : Use PdCl₂(PPh₃)₂, CuI, and triethylamine in THF to introduce alkynes at the 3-position .

- Mechanistic Insight : DFT calculations can model transition states to predict regioselectivity and optimize catalyst choice.

Q. What strategies improve the yield of pyrazole coupling while minimizing side products?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) to enhance turnover.

- Solvent Effects : Replace DMF with toluene/ethanol (3:1) to reduce polar side reactions.

- Kinetic Analysis : Use in-situ IR or HPLC to monitor reaction progress and identify intermediates.

Q. How does substitution on the pyrazole ring influence biological activity?

- Methodological Answer :

- Structural-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 5-position to enhance antimicrobial activity, as seen in analogs .

- Screening : Test derivatives against Gram-negative bacteria (e.g., Acinetobacter baumannii) using microbroth dilution assays .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Modeling : Use SwissADME or Schrödinger’s QikProp to predict logP (lipophilicity), bioavailability, and CYP450 interactions.

- Docking Studies : Simulate binding to target enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.